molecular formula C19H22N2O3S2 B424101 N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B424101
M. Wt: 390.5g/mol
InChI Key: QZMJJWJMBIWQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide group, along with a methylthio-substituted phenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.

    Attachment of the Methylthio-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where a methylthio-substituted phenyl halide reacts with the piperidine derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide: shares structural similarities with other piperidine derivatives and sulfonyl-containing compounds.

    Methylphenidate: A well-known piperidine derivative used in the treatment of ADHD.

    Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group, which are often explored for their biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N2O3S2/c1-25-17-7-5-6-16(14-17)20-19(22)15-10-12-21(13-11-15)26(23,24)18-8-3-2-4-9-18/h2-9,14-15H,10-13H2,1H3,(H,20,22)

InChI Key

QZMJJWJMBIWQIM-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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